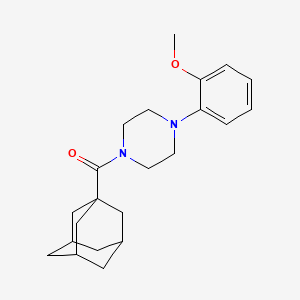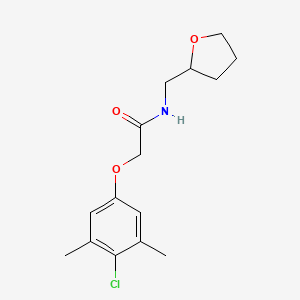![molecular formula C22H17ClN2O3 B4983516 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide, also known as BMB-314, is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of research.
作用機序
The exact mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to have various biochemical and physiological effects. In studies conducted on animal models, 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to improve cognitive function and reduce the risk of neuronal damage. Additionally, 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to have anti-inflammatory effects and may be useful in treating various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments is its unique chemical structure, which allows for the study of various cellular processes. Additionally, 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to have minimal toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research involving 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide. One area of interest is in the development of new drugs that are based on the chemical structure of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide and its potential applications in various fields of research.
合成法
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process begins with the reaction of 4-chlorophenol with 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid to form an intermediate compound. This intermediate is then reacted with acetyl chloride to produce 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has been studied for its potential use in various scientific research applications. One area of interest is in the field of neuroscience, where 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to have potential neuroprotective effects. Additionally, 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has been studied for its potential use in cancer research, where it has been shown to have anti-tumor properties.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-14-2-4-15(5-3-14)22-25-19-12-17(8-11-20(19)28-22)24-21(26)13-27-18-9-6-16(23)7-10-18/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYMTEYSKGQGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)


![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)

![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)